molecular formula C12H12ClNO2 B12118820 (E)-3-[(3-chlorophenyl)iminomethyl]-4-hydroxypent-3-en-2-one

(E)-3-[(3-chlorophenyl)iminomethyl]-4-hydroxypent-3-en-2-one

Cat. No.: B12118820
M. Wt: 237.68 g/mol
InChI Key: NIDFAOQNOXNGFB-ODOBQZIKSA-N
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Description

(E)-3-[(3-chlorophenyl)iminomethyl]-4-hydroxypent-3-en-2-one is an organic compound characterized by the presence of a chlorophenyl group, an iminomethyl group, and a hydroxypent-3-en-2-one structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[(3-chlorophenyl)iminomethyl]-4-hydroxypent-3-en-2-one typically involves the condensation of 3-chlorobenzaldehyde with a suitable amine, followed by the addition of a hydroxypent-3-en-2-one moiety. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[(3-chlorophenyl)iminomethyl]-4-hydroxypent-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

(E)-3-[(3-chlorophenyl)iminomethyl]-4-hydroxypent-3-en-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-[(3-chlorophenyl)iminomethyl]-4-hydroxypent-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-[(3-chlorophenyl)iminomethyl]-6-ethoxyphenol
  • 4-chloro-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol
  • 4-bromo-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol

Uniqueness

(E)-3-[(3-chlorophenyl)iminomethyl]-4-hydroxypent-3-en-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

IUPAC Name

(E)-3-[(3-chlorophenyl)iminomethyl]-4-hydroxypent-3-en-2-one

InChI

InChI=1S/C12H12ClNO2/c1-8(15)12(9(2)16)7-14-11-5-3-4-10(13)6-11/h3-7,15H,1-2H3/b12-8+,14-7?

InChI Key

NIDFAOQNOXNGFB-ODOBQZIKSA-N

Isomeric SMILES

C/C(=C(/C=NC1=CC(=CC=C1)Cl)\C(=O)C)/O

Canonical SMILES

CC(=C(C=NC1=CC(=CC=C1)Cl)C(=O)C)O

Origin of Product

United States

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